molecular formula C12H9F2N3OS B2452437 N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide CAS No. 298215-11-9

N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B2452437
CAS No.: 298215-11-9
M. Wt: 281.28
InChI Key: NJLYWQGWPMTJHU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluorophenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with a suitable acylating agent to form an intermediate compound.

    Introduction of the Pyrimidinylsulfanyl Group: The intermediate is then reacted with a pyrimidinylsulfanyl reagent under controlled conditions to introduce the pyrimidinylsulfanyl group.

    Final Product Formation: The final step involves the purification and isolation of this compound through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfinyl)acetamide
  • N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide stands out due to its specific combination of a difluorophenyl group and a pyrimidinylsulfanyl group, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3OS/c13-8-2-3-10(9(14)6-8)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYWQGWPMTJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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